1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone
CAS No.:
Cat. No.: VC14974454
Molecular Formula: C16H17FN4O3
Molecular Weight: 332.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17FN4O3 |
|---|---|
| Molecular Weight | 332.33 g/mol |
| IUPAC Name | 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C16H17FN4O3/c17-11-2-1-3-12-14(11)15(19-18-12)21-9-10(8-13(21)22)16(23)20-4-6-24-7-5-20/h1-3,10H,4-9H2,(H,18,19) |
| Standard InChI Key | LQJUEEMJJYVOQT-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Introduction
1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone is a complex heterocyclic organic compound with potential applications in medicinal chemistry. It features a unique molecular architecture combining an indazole moiety, a morpholinocarbonyl group, and a pyrrolidinone ring. These structural elements are often associated with bioactivity, making the compound a promising pharmaceutical intermediate.
Molecular Formula and Key Features
The molecular structure of 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone integrates:
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Indazole moiety: A bicyclic heteroaromatic system providing rigidity and potential for hydrogen bonding.
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Morpholinocarbonyl group: A functional group enhancing solubility and interaction with biological targets.
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Pyrrolidinone ring: A versatile scaffold found in many biologically active compounds.
Synthetic Pathway
The synthesis of this compound involves multi-step organic reactions:
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Starting Materials:
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Indazoles as precursors for the indazole moiety.
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Morpholines for introducing the morpholinocarbonyl functionality.
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Key Reactions:
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Coupling reactions to attach the morpholine group.
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Cyclization to form the pyrrolidinone ring.
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Reaction Conditions:
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Solvents such as ethanol or dichloromethane are used.
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Purification through silica gel chromatography ensures high purity.
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Challenges
The synthesis requires careful control of reaction conditions to avoid side products and optimize yield.
Potential Mechanisms of Action
The compound is hypothesized to interact with specific receptors or enzymes due to its structural framework, which is common in drug-like molecules. Similar compounds have demonstrated activity in oncology and neurology.
Pharmacological Applications
Preliminary studies suggest potential efficacy in:
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Cancer Treatment: Structural analogs have shown activity against cancer-related pathways.
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Neurological Disorders: The compound’s heterocyclic nature may confer activity against neurodegenerative diseases.
Comparative Data
Compounds with similar scaffolds have demonstrated diverse biological activities, including anticancer, antiviral, and antifungal properties .
Analytical Data
| Property | Details |
|---|---|
| Molecular Formula | Not explicitly provided |
| Spectral Analysis | NMR, IR, and MS confirm functional groups |
| Purification Method | Silica gel chromatography |
| Melting Point | Experimentally determined |
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